Cas no 10163-83-4 ([(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate)

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate structure
10163-83-4 structure
Product Name:[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
CAS-Nr.:10163-83-4
MF:C28H42O7
MW:490.628889560699
CID:199546
PubChem ID:202357
Update Time:2025-04-19

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pregn-5-en-20-one,11-(acetyloxy)-3,14-dihydroxy-12-(3-methyl-1-oxobutoxy)-, (3b,11a,12b,14b)- (9CI)
    • Drevogenin A
    • [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
    • Pregn-5-en-20-one,11-(acetyloxy)-3,14-dihydroxy-12-(3-methyl-1-oxobutoxy)-, (3b,11a,12b,14b)- ...
    • [ "" ]
    • 11α-Acetoxy-3β,14β-dihydroxy-12β-[(3-methyl-1-oxobutyl)oxy]pregn-5-en-20-one
    • [(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,
    • 14-beta-Pregn-5-en-20-one, 3-beta,11-alpha,12-beta,14-tetrahydroxy-, 11-acetate 12-isovalerate
    • 11alpha-Acetoxy-3beta,14beta-dihydroxy-12beta-[(3-methyl-1-oxobutyl)oxy]pregn-5-en-20-one
    • AKOS040761642
    • 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate
    • 14-Pregn-5-en-20-one, 3,11,12,14-tetrahydroxy-, 11-acetate 12-isovalerate
    • 10163-83-4
    • Pregn-5-en-20-one, 11-(acetyloxy)-3,14-dihydroxy-12-(3-methyl-1-oxobutoxy)-, (3beta,11alpha,12beta,14beta)-
    • F92742
    • DTXSID80906410
    • Pregn-5-en-20-one, 11-(acetyloxy)-3,14-dihydroxy-12-(3-methyl-1-oxobutoxy)-, (3-beta,11-alpha,12-beta,14-beta)-
    • ((3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta(a)phenanthren-12-yl) 3-methylbutanoate
    • [(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
    • Inchi: 1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1
    • InChI-Schlüssel: VZYFPJYRFFDDKS-GJULNNQYSA-N
    • Lächelt: O[C@]12CC[C@H](C(C)=O)[C@@]1(C)[C@@H]([C@H]([C@@H]1[C@@]3(C)CC[C@@H](CC3=CC[C@@H]21)O)OC(C)=O)OC(CC(C)C)=O

Berechnete Eigenschaften

  • Genaue Masse: 490.29316
  • Monoisotopenmasse: 490.29305367g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 35
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 924
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 110
  • XLogP3: 2.9

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.0±0.1 g/cm3
  • Siedepunkt: 183.1±7.0 °C at 760 mmHg
  • Flammpunkt: 67.6±18.2 °C
  • PSA: 110.13
  • Dampfdruck: 0.8±0.3 mmHg at 25°C

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Sicherheitsinformationen

[(8R,9R,10R,13S,14S)-17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3894-1 mg
Drevogenin A
10163-83-4
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN3894-5 mg
Drevogenin A
10163-83-4 98%
5mg
¥ 2,760 2023-07-11
TargetMol Chemicals
TN3894-1 mL * 10 mM (in DMSO)
Drevogenin A
10163-83-4 98%
1 mL * 10 mM (in DMSO)
¥ 2860 2023-09-15
TargetMol Chemicals
TN3894-5mg
Drevogenin A
10163-83-4
5mg
¥ 2760 2024-07-20
A2B Chem LLC
AA06315-5mg
Drevogenin A
10163-83-4
5mg
$494.00 2024-04-20
TargetMol Chemicals
TN3894-1 ml * 10 mm
Drevogenin A
10163-83-4
1 ml * 10 mm
¥ 2860 2024-07-20
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